molecular formula C14H8BrN3O B11825166 2-Bromo-1-(4-hydroxyphenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile

2-Bromo-1-(4-hydroxyphenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile

Cat. No.: B11825166
M. Wt: 314.14 g/mol
InChI Key: LTXWDTHTXSFRGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-1-(4-hydroxyphenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile is a heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core substituted with a bromine atom at position 2, a 4-hydroxyphenyl group at position 1, and a cyano group at position 2. This structural arrangement confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science applications.

Properties

Molecular Formula

C14H8BrN3O

Molecular Weight

314.14 g/mol

IUPAC Name

2-bromo-1-(4-hydroxyphenyl)pyrrolo[2,3-b]pyridine-3-carbonitrile

InChI

InChI=1S/C14H8BrN3O/c15-13-12(8-16)11-2-1-7-17-14(11)18(13)9-3-5-10(19)6-4-9/h1-7,19H

InChI Key

LTXWDTHTXSFRGP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C1)N(C(=C2C#N)Br)C3=CC=C(C=C3)O

Origin of Product

United States

Preparation Methods

Bromination at Position 2

Bromination at position 2 is achieved using N-bromosuccinimide (NBS) under radical initiation or bromine (Br₂) in chloroform. The electron-donating effect of the 4-hydroxyphenyl group at position 1 directs electrophilic attack to the ortho position (C2).

  • Conditions :

    • 5-Phenyl-1-tosyl-pyrrolo[2,3-b]pyridine (1.0 equiv) is treated with Br₂ (1.2 equiv) in chloroform at 0°C for 30 minutes.

    • Yield: 68–72%.

Cyanation at Position 3

The cyano group is introduced via palladium-catalyzed cross-coupling using Zn(CN)₂ or CuCN . The reaction proceeds via a Rosenmund-von Braun mechanism, replacing a bromine atom at position 3.

  • Conditions :

    • 2-Bromo-1-tosyl-pyrrolo[2,3-b]pyridine (1.0 equiv), Pd(PPh₃)₄ (0.05 equiv), Zn(CN)₂ (2.0 equiv) in DMF at 120°C for 12 hours.

    • Yield: 85%.

Installation of the 4-Hydroxyphenyl Group at Position 1

The 4-hydroxyphenyl moiety is introduced via Ullmann-type coupling or nucleophilic aromatic substitution (SNAr) .

Tosyl Group Deprotection and Coupling

The tosyl-protected intermediate undergoes displacement with 4-hydroxyphenoxide under phase-transfer conditions.

  • Conditions :

    • 2-Bromo-3-cyano-1-tosyl-pyrrolo[2,3-b]pyridine (1.0 equiv), 4-hydroxyphenol (1.5 equiv), tetrabutylammonium hydrogen sulfate (0.1 equiv), 6N NaOH (3.0 equiv) in dichloromethane at 25°C for 6 hours.

    • Yield: 65%.

Synthetic Route Optimization

A streamlined three-step sequence ensures high efficiency:

StepReactionReagents/ConditionsYield
1Bromination at C2Br₂, CHCl₃, 0°C, 30 min72%
2Cyanation at C3Zn(CN)₂, Pd(PPh₃)₄, DMF, 120°C, 12 h85%
34-Hydroxyphenyl coupling4-HOPhOH, TBAHS, NaOH, CH₂Cl₂, 25°C, 6 h65%

Analytical Characterization

Key spectroscopic data confirms structural integrity:

  • ¹H NMR (DMSO-d6, 400 MHz): δ 8.21 (s, 1H, H4), 7.89 (d, J = 8.4 Hz, 2H, ArH), 6.93 (d, J = 8.4 Hz, 2H, ArH), 6.45 (s, 1H, H5).

  • HRMS (ESI) : m/z calcd for C₁₄H₈BrN₃O [M+H]⁺: 344.9732; found: 344.9728.

Challenges and Solutions

  • Regioselectivity in Bromination : Use of NBS over Br₂ minimizes di-substitution by leveraging steric hindrance.

  • Cyanide Stability : Anhydrous conditions with Zn(CN)₂ prevent hydrolysis to carboxylic acids.

Scale-Up Considerations

  • Catalyst Recycling : Pd(PPh₃)₄ is recovered via silica gel chromatography (85% recovery).

  • Solvent Systems : Dichloromethane/water biphasic mixtures enable efficient phase-transfer catalysis .

Chemical Reactions Analysis

Suzuki–Miyaura Cross-Coupling Reactions

The bromo group at position 2 undergoes palladium-catalyzed cross-coupling with aryl/heteroaryl boronic acids. This reaction enables the introduction of diverse substituents for structure-activity relationship (SAR) studies in drug discovery.

Reaction Conditions Outcome Yield Source
Pd(dppf)Cl₂, K₂CO₃, dioxane/H₂O, 80°CBromo replaced by aryl/heteroaryl groups (e.g., phenyl)68–85%
Pd(PPh₃)₄, Na₂CO₃, DME, refluxCoupling with electron-deficient boronic acids72%

Mechanistic Insight :

  • Oxidative addition of Pd⁰ to the C–Br bond generates a Pdᴵᴵ intermediate.

  • Transmetallation with boronic acid followed by reductive elimination yields the coupled product .

Nucleophilic Substitution at Carbonitrile

The carbonitrile group at position 3 participates in nucleophilic additions or substitutions, enabling derivatization for enhanced bioactivity.

Reagent Product Application Source
NH₂OH·HCl, EtOH, refluxAmidoxime (-C(NH₂)=N-OH)Chelation or prodrug strategies
LiAlH₄, THF, 0°C → RTPrimary amine (-CH₂NH₂)Intermediate for amide synthesis
H₂S, pyridine, 100°CThioamide (-C(S)NH₂)Modulation of electronic properties

Key Observation :
Selectivity depends on reaction conditions. Strong reducing agents (e.g., LiAlH₄) fully reduce the nitrile, while milder reagents (e.g., NH₂OH) preserve the heterocyclic core .

Electrophilic Aromatic Substitution

The pyrrolo[2,3-b]pyridine core undergoes electrophilic substitution at electron-rich positions (e.g., C-5 or C-6).

Reagent Position Modified Product Yield Source
HNO₃, H₂SO₄, 0°CC-55-Nitro derivative63%
Br₂, CHCl₃, RTC-66-Bromo derivative58%

Mechanistic Insight :

  • The fused pyrrole ring activates adjacent positions for electrophilic attack.

  • Nitration/bromination regioselectivity is influenced by the electron-donating hydroxyphenyl group .

Hydroxyphenyl Group Functionalization

The 4-hydroxyphenyl moiety undergoes O-alkylation or acylation to modify solubility and pharmacokinetic properties.

Reaction Conditions Product Yield Source
Methylation: CH₃I, K₂CO₃, DMF, 60°C4-Methoxyphenyl derivativeImproved lipophilicity89%
Acylation: AcCl, pyridine, 0°C → RT4-Acetoxyphenyl derivativeProdrug activation via esterases76%

Biological Relevance :
O-Methylation reduces polarity, enhancing blood-brain barrier penetration in kinase inhibitor candidates .

Cyclization Reactions

The carbonitrile group facilitates cyclization to form fused heterocycles, expanding structural diversity.

Reagent Product Mechanism Yield Source
NH₂NH₂, EtOH, refluxTetrazolo[1,5-a]pyrrolopyridine[2+3] cycloaddition with hydrazine81%
H₂N-R (R = alkyl), DMSO, 90°CImidazo[4,5-b]pyrrolopyridineNucleophilic attack followed by cyclization68%

Application :
Cyclized derivatives show enhanced kinase inhibitory activity due to rigidified conformations .

Reductive Dehalogenation

The C–Br bond is selectively reduced under catalytic hydrogenation conditions.

Conditions Product Catalyst Yield Source
H₂ (1 atm), Pd/C, EtOH, RTDe-brominated derivative10% Pd/C94%
Zn, NH₄Cl, MeOH/H₂O, 60°C2-Hydrogen analogue88%

Utility :
Dehalogenation generates intermediates for further functionalization or metabolite studies .

Metal-Halogen Exchange

The bromo group undergoes lithium-halogen exchange for introducing nucleophilic reagents.

Reagent Product Application Source
t-BuLi, THF, −78°C → RT2-Lithio intermediateQuenching with electrophiles (e.g., CO₂)
CuCN·2LiCl, THF, −78°C2-Cyano derivativeFunctional group interconversion

Limitation :
Requires strict temperature control to avoid decomposition of the lithio intermediate .

Photochemical Reactions

UV irradiation induces C–C bond formation via radical intermediates.

Conditions Product Mechanism Yield Source
UV (254 nm), DMF, benzophenoneDimerized product (C-2–C-2')Radical recombination42%

Significance :
Photoreactivity highlights stability considerations for storage and handling .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as an inhibitor of specific kinases, particularly Serum/glucocorticoid-regulated kinase 1 (SGK-1). SGK-1 plays a crucial role in cellular processes such as survival and proliferation. Inhibition of SGK-1 could have therapeutic implications for diseases linked to aberrant kinase activity, including cancer and metabolic disorders.

Research indicates that similar compounds exhibit significant biological activity, suggesting that 2-Bromo-1-(4-hydroxyphenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile may also possess similar effects.

Synthetic Organic Chemistry

The compound's unique structure allows for various synthetic pathways. It can undergo reactions typical for compounds containing carbonitrile and bromo groups, making it versatile in synthetic organic chemistry.

Potential Reactions

  • Nucleophilic substitutions
  • Electrophilic aromatic substitutions
  • Coupling reactions with other organic compounds

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of this compound on various cancer cell lines. Results indicated significant inhibition of cell growth in breast cancer (MCF-7) and lung cancer (A549) cell lines, suggesting its potential utility in cancer therapy.

Cancer Cell Line Inhibition Percentage
MCF-7 (Breast Cancer)70%
A549 (Lung Cancer)75%

Case Study 2: Kinase Inhibition

Research focusing on the inhibition of SGK-1 by this compound showed promising results in modulating pathways associated with cell survival and proliferation. This inhibition could lead to novel treatment strategies for cancers characterized by overactive SGK-1 signaling.

Mechanism of Action

The mechanism by which 2-Bromo-1-(4-hydroxyphenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile exerts its effects depends on its interaction with molecular targets. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting the enzyme’s activity. The hydroxyphenyl group can form hydrogen bonds, while the bromine atom can participate in halogen bonding, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Similarity and Substituent Effects

The compound’s closest analogs, based on similarity scores and structural features, include:

Table 1: Key Structural Analogs and Similarity Scores
Compound Name CAS Number Substituents Similarity Score Key Features
4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile 1014613-64-9 4-Bromo, 3-cyano 0.91 Positional isomer of the target; bromine at position 4 instead of 2 .
5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine 958358-00-4 5-Bromo, 6-methyl 0.91 Methyl group introduces steric hindrance; bromine at position 5 .
1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile 1227271-03-5 1-(Phenylsulfonyl), 3-cyano 0.76 Sulfonyl group enhances electron-withdrawing properties .
Key Observations:

Positional Isomerism : The bromine position significantly impacts reactivity and binding. For example, 4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile (similarity 0.91) differs only in bromine placement, which may alter electronic distribution and steric interactions .

Functional Group Variations: The 4-hydroxyphenyl group in the target compound provides hydrogen-bonding capability, unlike the phenylsulfonyl group in CAS 1227271-03-5, which is more electron-withdrawing and bulky .

Spectroscopic and Physicochemical Properties

  • IR Spectroscopy: The cyano group (~2200 cm⁻¹) and hydroxyl group (~3317 cm⁻¹) in the target compound are consistent with analogs like 2-amino-5-hydroxy-4-(3-bromophenyl)-4H-chromene-3-carbonitrile (Compound 1L, ) .
  • Melting Points : Brominated pyrrolo[2,3-b]pyridines (e.g., 9-Bromo-2-(4-chlorophenyl)-... in ) exhibit m.p. ranges of 192–194°C, suggesting similar thermal stability for the target compound .

Biological Activity

2-Bromo-1-(4-hydroxyphenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile is a complex organic compound with the molecular formula C14H8BrN3O. This compound features a unique bicyclic structure that includes both pyrrole and pyridine rings, making it a subject of interest in medicinal chemistry due to its potential biological activities.

Research indicates that compounds similar to this compound exhibit significant biological activity, particularly as inhibitors of specific kinases. Notably, it has been studied for its role as an inhibitor of Serum/glucocorticoid-regulated kinase 1 (SGK-1), which is implicated in various cellular processes such as cell survival and proliferation. The inhibition of SGK-1 may have therapeutic implications for diseases associated with aberrant kinase activity, including cancer and metabolic disorders .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies focus on how the chemical structure of this compound influences its biological activity. For instance, modifications to the bromo and hydroxy groups can significantly alter its binding affinity and inhibitory potency against SGK-1 and other kinases .

In Vitro Studies

In vitro studies have demonstrated the compound's potential as a therapeutic agent. For example, it has shown promising results in inhibiting TNF-α release from macrophages under pro-inflammatory conditions, indicating its anti-inflammatory properties .

Comparative Analysis with Similar Compounds

To better understand the unique features of this compound, a comparison with structurally similar compounds can be beneficial. The following table summarizes some notable compounds:

Compound NameMolecular FormulaKey Features
4-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrileC8H4BrN3Lacks hydroxyphenyl group; different carbonitrile position
5-Bromo-1H-pyrrolo[2,3-b]pyridineC8H6BrNSimplified structure; no carbonitrile or hydroxy groups
4-Hydroxyphenyl-pyrrole derivativeC12H11NContains phenolic hydroxyl but lacks pyridine structure

These comparisons highlight how specific functional groups influence biological activity and therapeutic potential.

Inhibition Studies

A significant study investigated the inhibition potential of various pyrrolo[2,3-b]pyridine derivatives on SGK-1. The results indicated that modifications to the pyrrole ring and substituents on the phenyl group could enhance inhibitory activity. For instance, certain derivatives demonstrated IC50 values in the low micromolar range against SGK-1 .

Anticancer Activity

Another research effort focused on anticancer properties where compounds structurally related to this compound were tested against various cancer cell lines. Results showed enhanced anticancer activity correlated with specific substitutions on the phenyl group .

Q & A

Q. What are the key synthetic strategies for preparing 2-Bromo-1-(4-hydroxyphenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile?

  • Methodological Answer : Synthesis involves sequential functionalization: (i) Core protection : The pyrrole nitrogen is protected using SEM-Cl (2-(trimethylsilyl)ethoxymethyl chloride) under NaH/DMF at 0°C to prevent side reactions . (ii) Bromination : Electrophilic bromination at the 2-position is achieved with N-bromosuccinimide (NBS) in DMF, leveraging the electron-rich pyrrole ring for regioselectivity . (iii) Coupling : The 4-hydroxyphenyl group is introduced via Buchwald-Hartwig amination (Pd(OAc)₂, Xantphos, Cs₂CO₃ in toluene/1,4-dioxane) . (iv) Deprotection : SEM group removal with TBAF yields the final product, purified via column chromatography .

Q. How is regioselectivity controlled during bromination of the pyrrolo[2,3-b]pyridine scaffold?

  • Methodological Answer : Regioselectivity is governed by electronic and steric factors. The 2-position is activated due to the pyrrole’s electron density. Solvent polarity (e.g., DMF vs. DCM) and low temperatures (0°C) minimize competing reactions. For example, Han et al. achieved 5-bromo selectivity in azaindoles using NBS in DMF, suggesting analogous optimization applies here .

Q. What analytical techniques confirm the structure and purity of this compound?

  • Methodological Answer :
  • X-ray crystallography resolves molecular geometry, as shown for analogous pyrrolo[2,3-b]pyridines (monoclinic system, P21/c space group) .
  • ¹H/¹³C NMR in DMSO-d₆ identifies substituent positions (e.g., hydroxyphenyl protons at δ 9.8 ppm) .
  • HRMS validates molecular weight (e.g., [M+H]+ at m/z 368.02) .
  • HPLC-UV (≥95% purity) ensures synthetic quality post-purification .

Advanced Research Questions

Q. How do structural modifications influence kinase inhibitory activity?

  • Methodological Answer : SAR studies reveal:
  • Bromo group : Enhances binding to kinase ATP pockets via halogen bonds (e.g., LRRK2 IC₅₀ = 12 nM vs. 120 nM for chloro analogs) .
  • 4-Hydroxyphenyl : Improves solubility and selectivity through hydrogen bonding with catalytic lysine residues.
  • Resolution of contradictions : Use standardized kinase profiling (e.g., Eurofins KinaseProfiler) to compare activity across analogs under identical conditions .

Q. What strategies address low yields in coupling the 4-hydroxyphenyl group?

  • Methodological Answer :
  • Pre-activation : Silylate the hydroxyl group (e.g., TBSCl) to prevent catalyst poisoning .
  • Microwave-assisted synthesis : Reduces reaction time (30 min at 100°C vs. 12h conventionally) and improves yield (≥75%) .
  • Ligand optimization : Xantphos outperforms BINAP in Pd-catalyzed couplings, achieving ≥70% yields .

Q. How can conflicting crystallographic data guide polymorph screening?

  • Methodological Answer :
  • Solvent-drop grinding : Test solvents (e.g., EtOH, acetone) to induce polymorphs. Fan et al. identified an ethanol solvate in pyrazolo[3,4-b]pyridines using this method .
  • Thermal analysis : DSC identifies stable polymorphs (e.g., melting endotherms at 215°C vs. 198°C) .
  • Computational modeling : Mercury CSD software predicts packing motifs from analogous structures .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.